

# Physical and chemical properties of Ethyl 4-bromo-1H-indole-2-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl 4-bromo-1H-indole-2-carboxylate

Cat. No.: B035526

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## An In-depth Technical Guide to Ethyl 4-bromo-1H-indole-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**Ethyl 4-bromo-1H-indole-2-carboxylate** is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis. Its indole core is a privileged scaffold found in numerous biologically active molecules and pharmaceuticals. The presence of a bromine atom at the 4-position and an ethyl ester group at the 2-position provides versatile handles for further chemical modification, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. This document provides a comprehensive overview of its known physical, chemical, and safety properties, alongside relevant experimental protocols.

### Core Properties and Identification

The fundamental identifiers and properties of **Ethyl 4-bromo-1H-indole-2-carboxylate** are summarized below. These data are essential for substance identification, handling, and experimental design.

Table 1: General and Identification Data

Property	Value	Source
IUPAC Name	<b>ethyl 4-bromo-1H-indole-2-carboxylate</b>	<a href="#">[1]</a>
CAS Number	103858-52-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>11</sub> H <sub>10</sub> BrNO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	268.11 g/mol	<a href="#">[2]</a>
Synonyms	4-Bromoindole-2-carboxylic acid ethyl ester; 4-Bromo-1H-indole-2-carboxylic acid ethyl ester	<a href="#">[1]</a>

| InChI Key | KNPDUPLMXYEJAU-UHFFFAOYSA-N | |

## Physical and Chemical Properties

This section details the known physical characteristics and chemical behavior of the compound. While some specific quantitative data like melting and boiling points are not readily available in public literature, predicted values and data from related compounds provide useful context.

Table 2: Physical Properties

Property	Value	Notes
Melting Point	Data not available	A related compound, ethyl 5-bromoindole-2-carboxylate, has a melting point of 165 °C[4].
Boiling Point	Data not available	Predicted boiling point for the 5-bromo isomer is 394.7±22.0 °C[4].
Appearance	Solid (inferred)	The form is not explicitly stated, but related indole carboxylates are typically solids at room temperature[4][5].

| Solubility | Data not available | Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane. |

## Spectral Data

While specific spectra for **Ethyl 4-bromo-1H-indole-2-carboxylate** are not publicly provided, vendors indicate the availability of analytical data such as <sup>1</sup>H NMR, HPLC, and LC-MS for purchased lots, which are standard for structural confirmation and purity assessment.[6]

## Reactivity and Stability

**Ethyl 4-bromo-1H-indole-2-carboxylate** is a stable compound under standard laboratory conditions. Its reactivity is centered around three main functional groups:

- Indole N-H: The nitrogen proton is acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-arylation, a common strategy in indole chemistry.
- Aromatic Ring: The bromine atom at the C4 position can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents to the indole core. The electron-rich indole ring is also susceptible to electrophilic substitution, although the ester group at C2 is deactivating.

- Ethyl Ester: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-bromo-1H-indole-2-carboxylic acid. This acid can then be used in amide coupling reactions or other carboxylate chemistries.

## Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

Table 3: GHS Hazard Information

Category	Information	Source
Signal Word	Warning	
Hazard Statements	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

It is recommended to handle **Ethyl 4-bromo-1H-indole-2-carboxylate** in a well-ventilated fume hood using standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some suppliers note the need for cold-chain transportation, suggesting that storage in a cool, dry place is advisable to ensure long-term stability.[6]

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **Ethyl 4-bromo-1H-indole-2-carboxylate**, based on established procedures for analogous compounds.

### Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for preparing indole derivatives. The following protocol is adapted from a procedure for a structurally similar compound, ethyl 4-

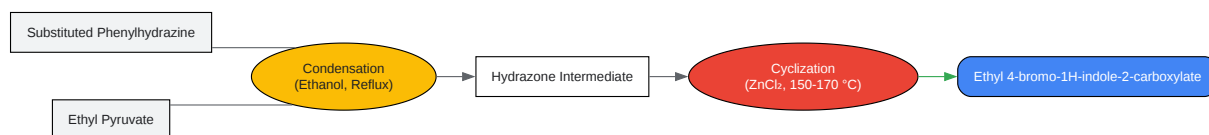
bromo-7-methylindole-2-carboxylate.[7]

#### Step 1: Formation of Hydrazone

- In a reaction vessel equipped with a stirrer and reflux condenser, dissolve 5-bromo-2-methylphenylhydrazine hydrochloride (1 equivalent) in ethanol.
- Heat the solution to facilitate dissolution.
- Slowly add ethyl pyruvate (1.1 equivalents) to the solution.
- Heat the mixture to reflux and maintain for approximately 5-10 minutes.
- Cool the reaction mixture to room temperature to allow the precipitation of the ethyl pyruvate-5-bromo-2-methylphenylhydrazone product.
- Collect the solid product by filtration and dry thoroughly.

#### Step 2: Cyclization to Indole

- Charge a reactor with the dried hydrazone from Step 1.
- Add a catalyst, such as anhydrous zinc chloride, and a high-boiling solvent like ethylene glycol.
- Blanket the reaction with an inert atmosphere (e.g., nitrogen).
- Heat the mixture to 150-170 °C and maintain for 2-4.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and proceed with standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).
- The crude product is then purified via column chromatography.



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Caption: Workflow for the Fischer Indole Synthesis of the target compound.

## General Purification and Analysis Protocol

### Purification:

- The crude product obtained from synthesis is typically purified using silica gel column chromatography.[8]
- A solvent system of ethyl acetate and a non-polar solvent like hexane or petroleum ether is commonly employed.
- The polarity of the eluent is gradually increased to isolate the desired product from impurities. Fractions are collected and monitored by TLC.

### Analysis:

- Thin Layer Chromatography (TLC): Used to monitor reaction progress and identify fractions containing the product during chromatography.
- High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final compound.[7]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the chemical structure of the molecule.
- Mass Spectrometry (MS): Techniques like LC-MS are used to confirm the molecular weight of the compound.[6]

## Conclusion

**Ethyl 4-bromo-1H-indole-2-carboxylate** is a well-defined chemical intermediate with a clear profile of reactivity centered on its N-H, C-Br, and ester functionalities. While some experimental physical data points are sparse in the literature, its identity, safety profile, and synthetic utility are well-established. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in synthetic chemistry and drug discovery programs.

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